molecular formula C8H6F3NO4 B2474130 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene CAS No. 1260770-16-8

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B2474130
CAS No.: 1260770-16-8
M. Wt: 237.134
InChI Key: JSIYUZKPIAIKCO-UHFFFAOYSA-N
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Description

4-Methoxy-2-trifluoromethoxynitrobenzene is a chemical compound with the molecular formula C8H6F3NO4 . It has a molecular weight of 237.14 . The IUPAC name for this compound is 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2-trifluoromethoxynitrobenzene is 1S/C8H6F3NO4/c1-15-5-2-3-6 (12 (13)14)7 (4-5)16-8 (9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical form of 4-Methoxy-2-trifluoromethoxynitrobenzene is reported to be a pale-yellow to yellow-brown liquid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization

4-Methoxy-2-trifluoromethoxynitrobenzene and its derivatives have applications in polymer synthesis and characterization. For instance, polymers derived from 1-methoxy-4-ethoxybenzene were electrosynthesized and characterized, revealing insights into their solubility, structural characteristics, and electrical conductivities. These polymers show potential in various organic solvent applications due to their solubility and well-defined polymeric structure (Moustafid et al., 1991).

Electrochemical Reduction Studies

The electrochemical behavior of compounds related to 4-Methoxy-2-trifluoromethoxynitrobenzene, such as methyl triclosan, has been extensively studied. These studies provide valuable insights into the electrochemical reduction processes, which are crucial for understanding the environmental impact and degradation pathways of these compounds (Peverly et al., 2014).

Hydrogen Bond Acceptance Capabilities

Research has also focused on understanding the hydrogen bonding capabilities of methoxy groups, which are present in 4-Methoxy-2-trifluoromethoxynitrobenzene. This is significant for chemical interactions and stability, as methoxy groups can act as proton acceptors in various types of hydrogen bonds, influencing the chemical behavior of the molecule (Palusiak & Grabowski, 2002).

Thermochemistry and Calorimetry

The thermochemical properties of methoxyphenols and dimethoxybenzenes have been thoroughly investigated. This research is pertinent to understanding the intermolecular and intramolecular hydrogen bonds in compounds like 4-Methoxy-2-trifluoromethoxynitrobenzene. Such studies contribute to the knowledge of how structural changes affect the physical properties of these compounds (Varfolomeev et al., 2010).

Safety and Hazards

The safety information available indicates that 4-Methoxy-2-trifluoromethoxynitrobenzene may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H320, and H335 .

Properties

IUPAC Name

4-methoxy-1-nitro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4/c1-15-5-2-3-6(12(13)14)7(4-5)16-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIYUZKPIAIKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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